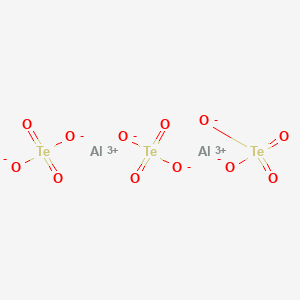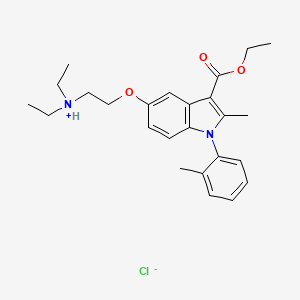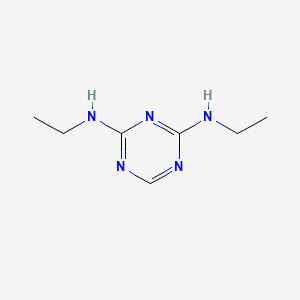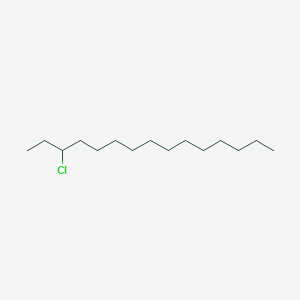![molecular formula C31H17NO3 B13729794 anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione CAS No. 40349-99-3](/img/structure/B13729794.png)
anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is a complex polycyclic aromatic compound It is characterized by its unique structure, which includes multiple fused aromatic rings and a trione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione typically involves multi-step organic reactions. One common method includes the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired functionalization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione involves its interaction with molecular targets through its aromatic rings and trione group. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
Carbazole: A simpler aromatic compound with similar photophysical properties.
Anthracene: Another polycyclic aromatic compound with three fused benzene rings.
Naphthalene: A two-ring aromatic compound with applications in organic synthesis.
Uniqueness
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is unique due to its complex structure, which combines features of carbazole, anthracene, and naphthalene
属性
CAS 编号 |
40349-99-3 |
|---|---|
分子式 |
C31H17NO3 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
19-hydroxy-3-azaoctacyclo[18.11.1.02,18.04,17.05,14.07,12.021,26.028,32]dotriaconta-1(32),2,4,6,8,12,14,17,19,21,23,25,28,30-tetradecaene-10,27-dione |
InChI |
InChI=1S/C31H17NO3/c33-18-10-8-15-14-24-16(12-17(15)13-18)9-11-22-27-29(32-28(22)24)21-6-3-7-23-25(21)26(31(27)35)19-4-1-2-5-20(19)30(23)34/h1-10,12,14,35H,11,13H2 |
InChI 键 |
LPAMUDXHSAQAAP-UHFFFAOYSA-N |
规范 SMILES |
C1C=C2C=C3CC(=O)C=CC3=CC2=C4C1=C5C(=C6C7=CC=CC=C7C(=O)C8=CC=CC(=C86)C5=N4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


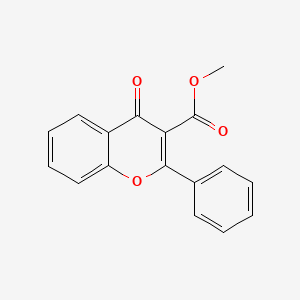
![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
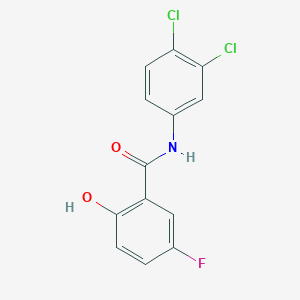
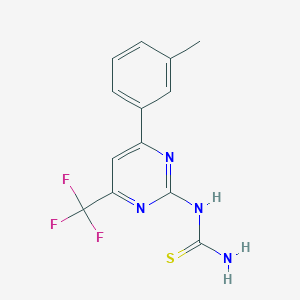
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
